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molecular formula C8H6F2N2O3 B8680014 4,5-difluoro-N-methyl-2-nitrobenzamide

4,5-difluoro-N-methyl-2-nitrobenzamide

Cat. No. B8680014
M. Wt: 216.14 g/mol
InChI Key: FVGYSTMRKRNXSB-UHFFFAOYSA-N
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Patent
US08501763B2

Procedure details

To 4,5-difluoro-N-methyl-2-nitrobenzamide (1.33 g, 6.15 mmol) in methanol (50 mL) was added Pd/C (10% Pd in carbon, 200 mg, 15 wt %) under argon. A hydrogen balloon was used as hydrogen source. The reaction was stirred at room temperature overnight. The mixture was filtered through celite and the celite pad was washed several times. The solvent was removed the crude was purified by silica gel chromatography to obtain the desired product (quantitative yield).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]([F:12])=[CH:10][C:5]([C:6]([NH:8][CH3:9])=[O:7])=[C:4]([N+:13]([O-])=O)[CH:3]=1.[H][H]>CO.[Pd]>[NH2:13][C:4]1[CH:3]=[C:2]([F:1])[C:11]([F:12])=[CH:10][C:5]=1[C:6]([NH:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
1.33 g
Type
reactant
Smiles
FC1=CC(=C(C(=O)NC)C=C1F)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
WASH
Type
WASH
Details
the celite pad was washed several times
CUSTOM
Type
CUSTOM
Details
The solvent was removed the crude
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=C(C(=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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